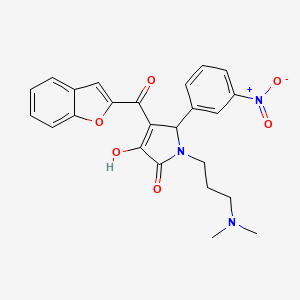

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolidinone derivative featuring a benzofuran-2-carbonyl moiety at position 4, a 3-nitrophenyl substituent at position 5, and a 3-(dimethylamino)propyl chain at position 1. The hydroxyl group at position 3 and the ketone at position 2 complete its heterocyclic core.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6/c1-25(2)11-6-12-26-21(16-8-5-9-17(13-16)27(31)32)20(23(29)24(26)30)22(28)19-14-15-7-3-4-10-18(15)33-19/h3-5,7-10,13-14,21,29H,6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGPVQDPIXWYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, which are crucial for developing new therapeutic agents.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C25H26N2O5 |

| Molecular Weight | 434.49 g/mol |

| IUPAC Name | This compound |

| InChI Key | MDOPFPSROPDHKI-UHFFFAOYSA-N |

The presence of a benzofuran moiety , a dimethylamino propyl group , and hydroxyl and nitrophenyl substituents contributes to its diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits potential antimicrobial , anti-inflammatory , and anticancer activities. The following sections detail these biological activities based on available studies.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing benzofuran and nitro groups have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been explored extensively. Compounds similar to our target have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be attributed to their ability to modulate signaling pathways such as NF-kB . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Properties

Several studies have investigated the cytotoxic effects of compounds with similar frameworks on various cancer cell lines. For example, related benzofuran derivatives have shown significant growth inhibition in cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms . The presence of the nitrophenyl group is particularly noteworthy, as it may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several benzofuran derivatives, including our target compound, and evaluated their biological activities. The findings indicated that modifications in the functional groups significantly influenced their efficacy against various cancer cell lines .

- Structure-Activity Relationship (SAR) : Analysis of related compounds revealed that specific substitutions on the benzofuran ring are critical for enhancing biological activity. For instance, introducing electron-withdrawing groups like nitro enhances cytotoxicity against cancer cells .

- Molecular Docking Studies : In silico studies using molecular docking have been employed to predict the binding affinity of this compound to various biological macromolecules, including proteins associated with inflammation and cancer . These studies provide insights into how structural features correlate with biological activity.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antibacterial properties. For instance, compounds that share structural similarities with 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one have been tested against various Gram-positive and Gram-negative bacteria, showing promising results against strains like Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research has shown that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the nitrophenyl group may enhance this activity through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways .

Neuropharmacological Effects

The dimethylamino propyl side chain indicates potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. The modulation of serotonin and norepinephrine pathways could be a target for further investigation .

Case Study 1: Antibacterial Testing

A study evaluated various benzofuran derivatives, including those similar to This compound , against Staphylococcus aureus. The results indicated that certain modifications to the nitrophenyl group significantly increased antibacterial efficacy, demonstrating the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity Assessment

Another research project focused on the anticancer properties of benzofuran derivatives, revealing that compounds with similar frameworks exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the role of the nitro group in enhancing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Key Positions

The following table highlights structural differences between the target compound and analogs from the evidence:

Impact of Structural Differences

Benzofuran Modifications

- Dihydrobenzofuran with Methyl () : Partial saturation of the benzofuran ring (2,3-dihydro) alters planarity, which may influence binding to hydrophobic pockets in biological targets.

Phenyl Substituents

- Nitro Group Position: The target’s 3-nitrophenyl group has a meta-nitro configuration, whereas the analog in uses a 4-nitrophenyl group.

- Ethoxy vs. Nitro () : The ethoxy group in is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This difference could modulate solubility (ethoxy enhances lipophilicity) and target affinity.

Side Chain Variations

- Morpholinylpropyl () vs. Dimethylaminopropyl: Morpholine introduces a polar, oxygen-containing heterocycle, likely improving aqueous solubility compared to the dimethylamino group.

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target compound’s analogs range from ~486 to 522 g/mol, suggesting moderate bioavailability under Lipinski’s rule of five (molecular weight <500). The target likely falls within this range.

- Solubility: The morpholine () and pyridine () analogs may exhibit better solubility in polar solvents than the dimethylamino-propyl chain due to increased hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.